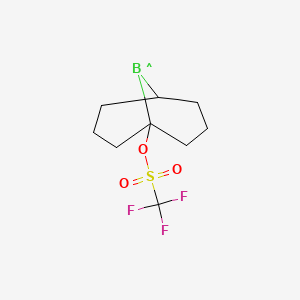
9-Borabicyclo(3.3.1)nonanyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate solution, commonly known as 9-BBN triflate solution, is a chemical compound with the empirical formula C9H14BF3O3S. It is a boron-based reagent widely used in organic synthesis due to its unique reactivity and stability. The compound is typically available as a 0.5 M solution in hexane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-BBN triflate solution involves the reaction of 9-Borabicyclo[3.3.1]nonane with trifluoromethanesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group. The general reaction scheme is as follows:
[ \text{9-BBN} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{9-BBN·CF}_3\text{SO}_3 ]
Industrial Production Methods
Industrial production of 9-BBN triflate solution follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-BBN triflate solution undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions.
Addition: It is used in hydroboration reactions to add boron across double bonds.
Common Reagents and Conditions
Common reagents used with 9-BBN triflate solution include:
Hydrogen peroxide (H2O2): For oxidative cleavage.
Potassium hydroxide (KOH): Used in aqueous solutions for various reactions.
N-heterocyclic carbenes: For stabilization of dialkylborenium ions.
Major Products
The major products formed from reactions involving 9-BBN triflate solution include:
Terminal alcohols: Formed by hydroboration-oxidation of alkenes.
Aldehydes: Produced from the hydroboration of alkynes followed by oxidative cleavage
Applications De Recherche Scientifique
9-BBN triflate solution has a wide range of applications in scientific research, including:
Chemistry: Used in stereoselective aldol reactions and the formation of enol borinates from carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 9-BBN triflate solution involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. The compound’s steric and electronic properties make it highly regioselective, allowing for the selective addition to alkenes and alkynes. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexylboron trifluoromethanesulfonate
- B-Iodo-9-BBN solution
- Chlorodicyclohexylborane
Uniqueness
Compared to similar compounds, 9-BBN triflate solution offers unique advantages such as higher regioselectivity and stability. Its ability to form stable boron-oxygen bonds makes it particularly useful in stereoselective synthesis and hydroboration reactions .
Propriétés
Formule moléculaire |
C9H13BF3O3S |
|---|---|
Poids moléculaire |
269.07 g/mol |
InChI |
InChI=1S/C9H13BF3O3S/c11-9(12,13)17(14,15)16-8-5-1-3-7(10-8)4-2-6-8/h7H,1-6H2 |
Clé InChI |
QIPCGAKKSNPFPN-UHFFFAOYSA-N |
SMILES canonique |
[B]1C2CCCC1(CCC2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



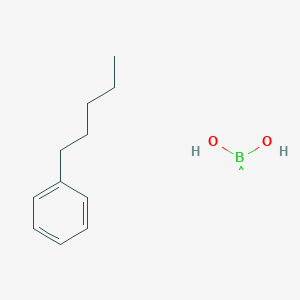
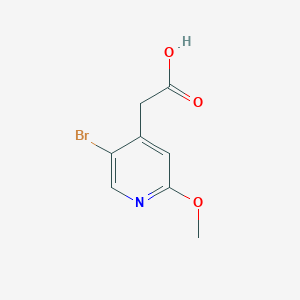
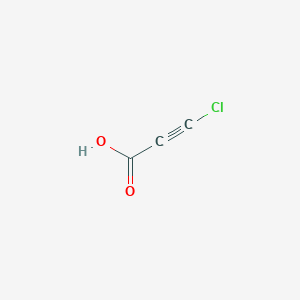
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

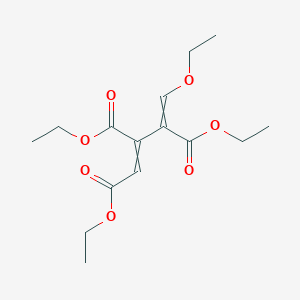
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
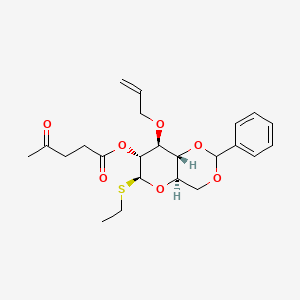
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
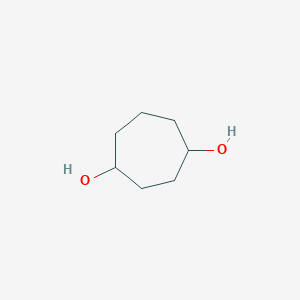
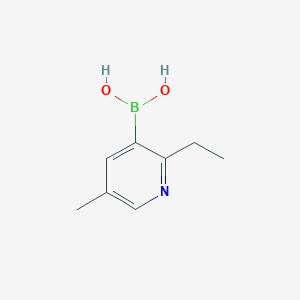
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
